2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 932530-83-1
VCID: VC4841561
InChI: InChI=1S/C23H17ClFN3O2/c24-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)27-23(30)28(20)14-21(29)26-13-15-6-9-18(25)10-7-15/h1-12H,13-14H2,(H,26,29)
SMILES: C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C23H17ClFN3O2
Molecular Weight: 421.86

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide

CAS No.: 932530-83-1

Cat. No.: VC4841561

Molecular Formula: C23H17ClFN3O2

Molecular Weight: 421.86

* For research use only. Not for human or veterinary use.

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide - 932530-83-1

Specification

CAS No. 932530-83-1
Molecular Formula C23H17ClFN3O2
Molecular Weight 421.86
IUPAC Name 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C23H17ClFN3O2/c24-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)27-23(30)28(20)14-21(29)26-13-15-6-9-18(25)10-7-15/h1-12H,13-14H2,(H,26,29)
Standard InChI Key LMGOIZLOUNDUAD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F

Introduction

Molecular Formula

C22H17ClFN3O2

Molecular Weight

Approximately 409.8 g/mol

Key Functional Groups

  • Quinazolinone core: Contains a fused bicyclic system with a ketone group at position 2.

  • Substituents:

    • A chlorine atom at position 6.

    • A phenyl group at position 4.

    • An acetamide side chain substituted with a 4-fluorophenylmethyl group.

Structural Features

The compound combines the quinazolinone scaffold with aromatic and halogenated functional groups, enhancing its potential biological activity by increasing lipophilicity and electronic interactions with biological targets.

Synthesis Pathway

The synthesis of compounds similar to 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves:

  • Formation of the Quinazolinone Core:

    • Starting from anthranilic acid derivatives, cyclization reactions are carried out with appropriate aldehydes or ketones to form the quinazolinone ring system.

  • Introduction of Substituents:

    • Halogenation (e.g., chlorination) is performed to introduce the chlorine atom at position 6.

    • The phenyl group at position 4 is incorporated via Friedel-Crafts acylation or similar methods.

  • Acetamide Side Chain Addition:

    • The acetamide group is introduced through condensation reactions with chloroacetyl chloride.

    • The final substitution with a 4-fluorophenylmethyl amine yields the target compound.

Antimicrobial Potential

Quinazolinones are widely studied for their antimicrobial properties. The halogenation (chlorine) and electron-withdrawing fluorine substituents enhance the compound's ability to interact with microbial enzymes or DNA, potentially disrupting bacterial or fungal growth.

Anticancer Activity

The structural features of this compound suggest potential as an anticancer agent. Quinazolinones are known inhibitors of tyrosine kinases and other cancer-related pathways. The phenyl and fluorophenyl groups may enhance binding affinity to cancer cell receptors or enzymes.

Spectroscopic Characterization

To confirm the structure and purity of the compound, standard spectroscopic techniques are employed:

TechniqueObservations
IR SpectroscopyCharacteristic peaks for C=O (amide/ketone), N-H stretching, and aromatic C-H vibrations.
NMR SpectroscopySignals corresponding to aromatic protons (phenyl groups), methylene (-CH2-) in acetamide, and quinazoline protons.
Mass SpectrometryMolecular ion peak at ~410 m/z confirming molecular weight.

Future Directions for Research

  • Pharmacological Testing:

    • In vitro studies against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF7).

    • Evaluation of anti-inflammatory activity using COX inhibition assays.

  • Molecular Docking Studies:

    • Computational docking against key biological targets like tyrosine kinases or DNA gyrase to predict binding affinity.

  • Toxicity Studies:

    • Assessment of cytotoxicity on normal human cell lines to determine therapeutic index.

  • Structure-Activity Relationship (SAR):

    • Modifications on the phenyl or fluorophenyl groups to optimize activity and reduce potential side effects.

This detailed analysis highlights the synthetic pathway, structural features, and potential applications of the compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide, making it a promising candidate for further pharmaceutical research and development.

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